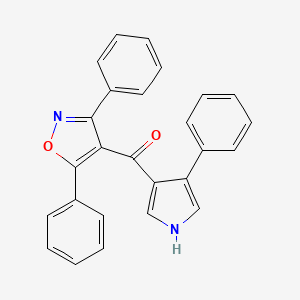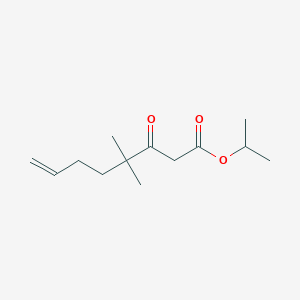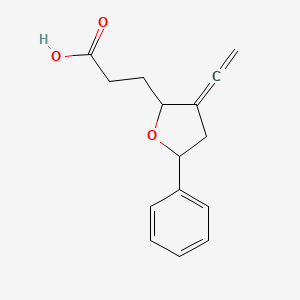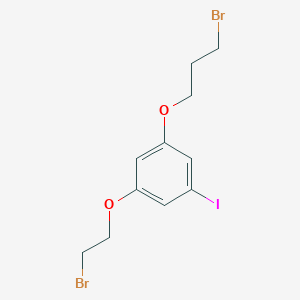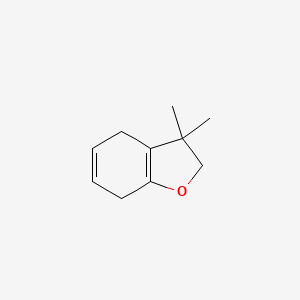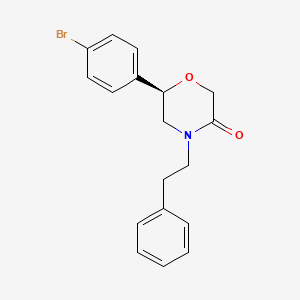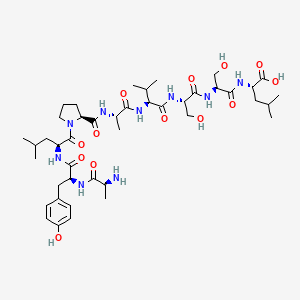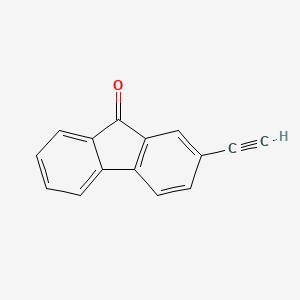
2-Ethynyl-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-9H-fluoren-9-one is an organic compound with the molecular formula C15H8O It is a derivative of fluorenone, characterized by the presence of an ethynyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-9H-fluoren-9-one typically involves the Sonogashira coupling reaction. This method employs palladium-catalyzed coupling of terminal alkynes with aryl halides. For instance, the reaction between 2-bromo-9H-fluoren-9-one and ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide, followed by deprotection, yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in the synthesis of such compounds due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong bases or nucleophiles.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorenone derivatives.
Aplicaciones Científicas De Investigación
2-Ethynyl-9H-fluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-9H-fluoren-9-one largely depends on its chemical reactivity. The ethynyl group can participate in various reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting molecular pathways and targets. For instance, the compound’s ability to form conjugated systems can influence its interaction with enzymes and receptors.
Comparación Con Compuestos Similares
- 3,6-Bisethynyl-9H-fluoren-9-one
- 2,7-Dibromo-9H-fluoren-9-one
- 9H-Fluoren-9-one
Comparison: 2-Ethynyl-9H-fluoren-9-one is unique due to the presence of the ethynyl group at the 2-position, which imparts distinct reactivity and properties compared to other fluorenone derivatives. For example, 3,6-Bisethynyl-9H-fluoren-9-one has ethynyl groups at the 3 and 6 positions, leading to different electronic and steric effects .
Propiedades
Número CAS |
922168-04-5 |
|---|---|
Fórmula molecular |
C15H8O |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-ethynylfluoren-9-one |
InChI |
InChI=1S/C15H8O/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(16)14(12)9-10/h1,3-9H |
Clave InChI |
AXGXOIVOWCANGM-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)


![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)
![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
